molecular formula C10H12BrN3 B2527613 ({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine CAS No. 900018-74-8

({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine

Cat. No.: B2527613
CAS No.: 900018-74-8
M. Wt: 254.131
InChI Key: JXOQODGNMUGUNQ-UHFFFAOYSA-N
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Description

({6-Bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a bromo-substituted imidazo[1,2-a]pyridine scaffold, a privileged structure found in various pharmacologically active molecules . The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Miyaura-Suzuki reaction, allowing researchers to introduce diverse substituents and explore structure-activity relationships (SAR) . This scaffold is of significant interest in drug discovery, particularly in the development of inhibitors for intracellular targets. Scientific literature indicates that derivatives of 6-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated as potent inhibitors of Rab geranylgeranyl transferase (RGGT), a therapeutic target implicated in several diseases . Furthermore, the imidazo[1,2-a]pyridine core is a key structural element in known therapeutic agents and has been investigated in phenotypic screens for anti-parasitic activities, including against Leishmania donovani . The dimethylaminomethyl group at the 3-position contributes to the molecular properties and can influence the compound's binding affinity and pharmacokinetic profile. This product is intended for research purposes only, specifically for use in laboratory-scale chemical synthesis and biological screening.

Properties

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOQODGNMUGUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have significant biological activities and are useful in drug development .

Scientific Research Applications

Pharmacological Applications

1. Ghrelin O-acyltransferase Inhibition
The compound has been identified as a potent inhibitor of ghrelin O-acyltransferase (GOAT) , which plays a crucial role in metabolic diseases such as obesity and type 2 diabetes. Research indicates that the compound can modulate the activity of GOAT, making it a candidate for therapeutic interventions aimed at treating metabolic disorders, including those associated with insulin resistance and Prader-Willi syndrome .

2. Anticancer Activity
In vitro studies have demonstrated that ({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine exhibits significant antiproliferative effects against several human cancer cell lines, including breast and lung cancers. The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression, highlighting its potential as an anticancer agent .

3. Neuropharmacological Effects
Case studies have shown that this compound may influence neuropharmacological pathways, particularly in reducing anxiety-like behaviors in rodent models. This suggests its potential application in treating anxiety disorders by modulating serotonin levels within the brain.

Structure-Activity Relationship

The structural characteristics of this compound are critical to its biological activity. Modifications to the imidazo[1,2-a]pyridine scaffold can enhance receptor binding affinity and selectivity. For instance:

  • Substituents: The presence of halogens or alkyl groups can significantly impact the compound's potency against specific targets.
  • Functional Groups: Incorporating additional functional groups may improve solubility and bioavailability, which are essential for effective drug formulation .

The following table summarizes the biological activities reported for this compound compared to similar compounds:

CompoundActivity TypeObservations
This compoundAntiproliferativeInduces apoptosis in cancer cell lines
N-(pyridin-3-yl) derivativesAntimicrobialModerate activity against bacterial strains
Chloroimidazo derivativesNeuropharmacologicalSignificant reduction in anxiety behavior

Case Studies

Case Study 1: Anticancer Efficacy
Research conducted on human cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. The study highlighted its potential utility in developing new cancer therapies targeting specific molecular pathways involved in tumor growth.

Case Study 2: Metabolic Disease Treatment
A study focused on the compound's role as a GOAT inhibitor showed promising results in preclinical models for obesity management. The findings suggest that this compound could be developed into a therapeutic agent for treating metabolic disorders by regulating appetite and energy expenditure through ghrelin signaling pathways .

Mechanism of Action

The mechanism of action of ({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival . The inhibition of PI3K leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 8-methyl analog () introduces steric bulk, which may hinder interactions in enzyme active sites compared to the target compound.
  • Electronic Effects: The ethanone derivative () exhibits reduced basicity due to the electron-withdrawing ketone, contrasting with the dimethylamine group’s electron-donating nature in the target.
  • Core Heterocycle : Replacing pyridine with pyrimidine () alters π-π stacking and hydrogen-bonding capabilities, critical for target selectivity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 8-Methyl Analog Ethanone Derivative Pyrimidine Ester
Molecular Weight (g/mol) 254.13 268.16 239.07 284.11
Calculated logP (Lipophilicity) ~2.1 ~2.5 ~1.8 ~1.3
Solubility (aq. medium) Moderate Low Low High (due to ester)
Hydrogen Bond Acceptors 3 3 3 4

Implications :

  • The target compound’s moderate logP and solubility balance membrane permeability and bioavailability.
  • The pyrimidine ester ()’s higher solubility may suit intravenous formulations but could limit blood-brain barrier penetration.

Biological Activity

The compound ({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is a derivative of imidazo[1,2-a]pyridine that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and a dimethylamine functional group. The molecular formula is C11H14BrN3C_{11}H_{14}BrN_3, with a molecular weight of 271.15 g/mol. The InChI key for this compound is XHRBNWBLFYLWOZ-UHFFFAOYSA-N .

Biological Activity Overview

Recent studies have indicated that compounds related to imidazo[1,2-a]pyridine exhibit various biological activities:

  • Antimicrobial Activity : Compounds in this class have shown promising results against Mycobacterium tuberculosis (Mtb). For instance, derivatives with similar structures demonstrated significant anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.19 μM against resistant strains .
  • Anticancer Potential : There is emerging evidence suggesting that imidazo[1,2-a]pyridine derivatives can modulate pathways involved in cancer progression. Specifically, some compounds have been identified as inhibitors of IKZF2 (Ikaros family zinc finger 2), which plays a crucial role in T-cell regulation and has implications in various malignancies .

1. Antitubercular Activity

A study focused on the synthesis and biological evaluation of novel imidazo[1,2-a]pyridine carboxamide derivatives found that compounds structurally related to this compound exhibited potent anti-TB activity. Notably, compounds identified as 15 and 16 were significantly more active than isoniazid against the H37Rv strain of tuberculosis .

CompoundMIC (μM)Selectivity Index
150.10High
160.19High

2. Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives can act as IKZF2 degraders, which may help in treating cancers where IKZF2 plays a role in tumor progression. The study showed that these compounds could selectively degrade IKZF2 without affecting other family members like IKZF1 or IKZF3 .

CompoundIKZF2 Degradation ActivitySelectivity
AEffectiveHigh
BModerateModerate

Pharmacokinetic Properties

Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies on related compounds indicate favorable pharmacokinetic profiles. For instance, one derivative showed high plasma protein binding (>99%) and acceptable liver microsome stability .

Q & A

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR confirm the imidazo[1,2-a]pyridine scaffold (δ 7.5–8.5 ppm for aromatic protons) and dimethylamine protons (δ 2.2–2.5 ppm).
  • HRMS : Validates molecular weight (C₁₁H₁₄BrN₃, [M+H]+ = 268.04438) .

Advanced Consideration
Collision cross-section (CCS) data from ion mobility spectrometry (e.g., 153.9 Ų for [M+H]+) aids in distinguishing conformational isomers. Density Functional Theory (DFT) simulations align with experimental CCS values to predict 3D conformation .

How does the compound interact with biological targets, and what assays validate its activity?

Basic Research Focus
Preliminary studies on analogous imidazo[1,2-a]pyridines suggest antimicrobial or kinase-inhibitory activity. Standard assays include:

  • MIC assays (e.g., against S. aureus or E. coli).
  • Kinase inhibition (e.g., JAK2 or EGFR) via fluorescence polarization .

Advanced Consideration
The dimethylaminomethyl group may enhance blood-brain barrier penetration. Molecular docking studies (AutoDock Vina) predict interactions with hydrophobic kinase pockets, but experimental validation via X-ray crystallography is needed .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Basic Research Focus

  • Purification : Column chromatography (silica gel, DCM/MeOH) is standard, but bromine-related byproducts (e.g., debrominated analogs) complicate separation .
  • Yield Optimization : Solvent choice (DMF vs. acetonitrile) impacts cyclization efficiency by 15–20% .

Advanced Consideration
Flow chemistry reduces side reactions via precise temperature control. Process analytical technology (PAT) monitors intermediates in real-time using inline FTIR .

How do structural modifications (e.g., replacing bromine with chlorine) alter pharmacological properties?

Basic Research Focus
Chlorine substitution reduces molecular weight but may decrease target affinity. Comparative SAR studies on 6-chloro vs. 6-bromo analogs show a 2–3 fold drop in IC₅₀ values for kinase inhibition .

Advanced Consideration
Bromine’s heavier atomic mass enhances X-ray diffraction contrast for protein co-crystallization. Halogen-bonding interactions with Thr184 in JAK2 improve inhibitory potency .

What computational tools predict the compound’s ADMET properties?

Q. Advanced Research Focus

  • ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = 0.3) and CYP3A4 inhibition risk.
  • Toxicity : ProTox-II predicts hepatotoxicity (Probability = 0.65) due to imidazo[1,2-a]pyridine’s metabolic oxidation to reactive intermediates .

How does the compound’s stability vary under different storage conditions?

Basic Research Focus
Stable at RT for 6 months in amber vials (dry, argon atmosphere). Degradation occurs via bromine hydrolysis in humid conditions, forming 6-hydroxy analogs .

Advanced Consideration
Accelerated stability studies (40°C/75% RH) show 10% degradation over 4 weeks. LC-MS/MS identifies degradation pathways, including N-demethylation .

What are the limitations of current synthetic methods for generating enantiopure derivatives?

Advanced Research Focus
Chiral resolution via HPLC (Chiralpak IA column) achieves >98% ee but requires costly chiral stationary phases. Asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) remains unexplored for this scaffold .

How does the compound compare to FDA-approved imidazo[1,2-a]pyridine drugs (e.g., Zolpidem) in terms of selectivity?

Advanced Research Focus
Unlike Zolpidem (GABA_A agonist), this compound lacks the pyridine N-oxide moiety critical for GABA binding. Selectivity profiling against 400 kinases (DiscoverX) reveals off-target activity at CDK2 and FLT3 .

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